1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea
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Description
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(p-tolyl)urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CDUP, and it has been found to have various biochemical and physiological effects that make it a promising candidate for further investigation.
Scientific Research Applications
Nonlinear Optical (NLO) Properties and Optoelectronic Applications
A significant area of research involves the study of urea derivatives for their electronic, optical, and nonlinear optical properties. For instance, compounds with similar structural features have been assessed for their potential in optoelectronic device fabrications due to their superior NLO properties. Such materials are crucial for various applications, including optical data storage, telecommunications, and laser technologies. A detailed computational study on a novel chalcone derivative demonstrated enhanced second and third harmonic generation values, indicating potential applications in nonlinear optics and optoelectronic devices (Shkir et al., 2018).
Antimicrobial Evaluation
Urea derivatives have also been explored for their antimicrobial properties. Synthesis and characterization of novel imidazole ureas/carboxamides containing dioxaphospholanes, for example, have shown promise in antimicrobial applications. Such studies typically involve the preparation of new compounds followed by evaluations against various bacterial and fungal strains, highlighting the therapeutic potential of urea derivatives in addressing microbial resistance (Rani et al., 2014).
Corrosion Inhibition
Another significant application area is the use of urea derivatives as corrosion inhibitors. Research has indicated that certain 1,3,5-triazinyl urea derivatives effectively prevent corrosion in metals, such as mild steel, in acidic environments. These compounds operate by adsorbing onto the metal surface, forming a protective layer that impedes corrosion processes. This application is particularly relevant in industrial settings where metal longevity and integrity are critical (Mistry et al., 2011).
Anticancer Activity
The exploration of urea derivatives as anticancer agents represents a critical area of biomedical research. By designing and synthesizing novel compounds, researchers have identified derivatives that exhibit significant antiproliferative effects against various cancer cell lines. These findings underscore the potential of urea derivatives in developing new therapeutic agents for cancer treatment, showcasing their ability to inhibit tumor growth and proliferation (Feng et al., 2020).
properties
IUPAC Name |
1-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-(4-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c1-13-7-9-15(10-8-13)21-18(23)22(17-6-3-11-20-17)16-5-2-4-14(19)12-16/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMHCABWDECNSEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C2=NCCC2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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